molecular formula C26H17N7O7 B12419792 Vegfr-2-IN-28

Vegfr-2-IN-28

Cat. No.: B12419792
M. Wt: 539.5 g/mol
InChI Key: PHOMMXJDCXTWKV-LPYMAVHISA-N
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Description

Vegfr-2-IN-28 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis and vascular development. This compound has garnered significant attention in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-28 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-28 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Vegfr-2-IN-28 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-28 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which in turn disrupts various cellular processes such as endothelial cell proliferation, migration, and survival. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for angiogenesis and vascular development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vegfr-2-IN-28

This compound is unique in its high selectivity and potency against VEGFR-2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential in targeting angiogenesis-related diseases .

Properties

Molecular Formula

C26H17N7O7

Molecular Weight

539.5 g/mol

IUPAC Name

(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+

InChI Key

PHOMMXJDCXTWKV-LPYMAVHISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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